Topologically Pseudodegenerate π-LUMOs
1,3-Dibenzoylbenzene possesses topologically pseudodegenerate π-LUMOs (lowest unoccupied molecular orbitals) arising from the topological symmetry of its meta-substituted π-electron network, a feature confirmed by DFT calculations and CW-ESR/pulse-ESR spectroscopy [1]. In contrast, the 1,2-dibenzoylbenzene isomer lacks this pseudodegeneracy due to different spatial arrangement of benzoyl groups, which alters the electronic structure and precludes the high-spin cluster formation observed for the 1,3-isomer . Benzophenone, a simpler diarylketone, lacks the central benzene ring entirely and therefore cannot support the extended π-conjugation required for high-spin polyanionic clusters .
| Evidence Dimension | Electronic structure: π-LUMO degeneracy |
|---|---|
| Target Compound Data | Topologically pseudodegenerate π-LUMOs confirmed by DFT and ESR spectroscopy |
| Comparator Or Baseline | 1,2-Dibenzoylbenzene: no pseudodegenerate LUMOs; Benzophenone: single carbonyl, no extended π-network |
| Quantified Difference | Qualitative difference in electronic structure (pseudodegenerate vs. non-degenerate LUMOs); no quantitative LUMO energy difference available |
| Conditions | DFT calculations; CW-ESR/pulse-ESR in 2-MTHF glass and solution |
Why This Matters
The pseudodegenerate LUMOs are the essential electronic prerequisite for generating polyanionic high-spin species; procurement of the 1,3-isomer is mandatory for research in organic ferromagnetic metals and high-spin molecular clusters.
- [1] Nakazawa S, Sato K, Shiomi D, Yano M, Kinoshita T, Franco MLTMB, et al. Organic polyanionic high-spin molecular clusters: topological-symmetry controlled models for organic ferromagnetic metals. Physical Chemistry Chemical Physics. 2011;13(4):1424-1433. DOI: 10.1039/c0cp00730g. View Source
